Cyclohexyl 2-hydroxybenzoate

Catalog No.
S596835
CAS No.
25485-88-5
M.F
C13H16O3
M. Wt
220.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexyl 2-hydroxybenzoate

CAS Number

25485-88-5

Product Name

Cyclohexyl 2-hydroxybenzoate

IUPAC Name

cyclohexyl 2-hydroxybenzoate

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

InChI

InChI=1S/C13H16O3/c14-12-9-5-4-8-11(12)13(15)16-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7H2

InChI Key

NUQDJSMHGCTKNL-UHFFFAOYSA-N

SMILES

C1CCC(CC1)OC(=O)C2=CC=CC=C2O

Synonyms

cyclohexyl salicylate

Canonical SMILES

C1CCC(CC1)OC(=O)C2=CC=CC=C2O

Potential Antimicrobial Activity

Some research has investigated the potential of cyclohexyl 2-hydroxybenzoate as an antimicrobial agent. A 2017 study published in "Letters in Applied Microbiology" examined the effectiveness of various salicylate esters against different fungal strains. The study found that cyclohexyl 2-hydroxybenzoate exhibited some antifungal activity against certain species []. However, more research is needed to determine its efficacy and potential applications.

Cyclohexyl 2-hydroxybenzoate is an organic compound characterized by its aromatic structure, consisting of a cyclohexyl group attached to a 2-hydroxybenzoate moiety. Its molecular formula is C₁₃H₁₆O₃, and it is recognized for its potential applications in various fields, including cosmetics and pharmaceuticals. The compound exhibits properties that make it useful as a fragrance ingredient and a stabilizer in formulations due to its ability to enhance the solubility of other components.

, including:

  • Esterification: It can undergo esterification with alcohols to form new esters, which may alter its properties and applications.
  • Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back into cyclohexanol and salicylic acid.
  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, allowing for the synthesis of various derivatives.

The biological activity of cyclohexyl 2-hydroxybenzoate has been explored in various studies. It exhibits:

  • Antimicrobial Properties: Studies indicate that it may possess antimicrobial activity, making it suitable for use in cosmetic formulations designed to inhibit microbial growth.
  • Anti-inflammatory Effects: Preliminary research suggests potential anti-inflammatory properties, which could be beneficial in topical applications for skin conditions.

Several methods have been developed for synthesizing cyclohexyl 2-hydroxybenzoate:

  • Esterification Reaction: This method involves the reaction between salicylic acid and cyclohexanol in the presence of an acid catalyst. The process typically requires heating under reflux conditions.
    text
    Salicylic Acid + Cyclohexanol → Cyclohexyl 2-hydroxybenzoate + Water
  • Transesterification: Cyclohexyl 2-hydroxybenzoate can also be synthesized through transesterification using cyclohexyl alcohol and another benzoate.
  • Direct Condensation: Another approach involves direct condensation of cyclohexanol with salicylic acid under specific conditions to yield the desired ester.

Cyclohexyl 2-hydroxybenzoate finds applications in various industries:

  • Cosmetics: Used as a fragrance component and stabilizer in creams, lotions, and perfumes.
  • Pharmaceuticals: Potentially utilized in topical formulations due to its antimicrobial and anti-inflammatory properties.
  • Food Industry: May serve as a flavoring agent or preservative due to its chemical stability.

Cyclohexyl 2-hydroxybenzoate is structurally related to several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
Cyclohexyl SalicylateC₁₃H₁₈O₃Exhibits strong floral notes; used primarily in fragrances .
Hexyl SalicylateC₁₃H₁₈O₃More hydrophobic; commonly used as a fragrance enhancer .
Cyclopentyl 2-hydroxybenzoateC₁₂H₁₄O₃Smaller cyclic group; different solubility characteristics .
Benzyl 2-hydroxybenzoateC₁₂H₁₂O₃Aromatic ring provides different sensory profiles; often used in cosmetics .

Cyclohexyl 2-hydroxybenzoate stands out due to its balance between hydrophobic and hydrophilic characteristics, making it versatile for both cosmetic and pharmaceutical applications while maintaining stability and efficacy.

Cyclohexyl 2-hydroxybenzoate, also known as cyclohexyl salicylate, is primarily synthesized through transesterification reactions between cyclohexanol and methyl salicylate [3] [4]. This synthetic route represents one of the most efficient methods for producing this compound on both laboratory and industrial scales [3]. The transesterification process involves the exchange of the methyl group in methyl salicylate with the cyclohexyl group from cyclohexanol, resulting in the formation of cyclohexyl 2-hydroxybenzoate and methanol as a by-product [4].

The general reaction can be represented as:

Methyl salicylate + Cyclohexanol → Cyclohexyl 2-hydroxybenzoate + Methanol

The transesterification reaction typically requires elevated temperatures ranging from 140°C to 170°C to proceed efficiently [3] [8]. During the reaction, methanol is continuously removed from the reaction mixture to drive the equilibrium toward product formation [4]. This removal is often achieved through distillation, as methanol has a lower boiling point than the other components in the reaction mixture [8].

The molar ratio of reactants plays a crucial role in optimizing the yield of cyclohexyl 2-hydroxybenzoate [4]. Research has shown that a slight excess of cyclohexanol relative to methyl salicylate provides optimal results [4]. Specifically, cyclohexanol is typically used in an amount of about 0.9 to 1.3 moles per mole of methyl salicylate, with a ratio of 1.1:1 being commonly employed in industrial processes [4] [8].

After the reaction is complete, the product is typically purified through distillation to remove unreacted starting materials and by-products [8]. The purification process often involves multiple distillation steps, including the removal of excess cyclohexanol followed by the distillation of the desired cyclohexyl 2-hydroxybenzoate product [4] [8].

Catalyst Systems: Tin- vs. Titanium-Based Catalysts

The transesterification reaction for synthesizing cyclohexyl 2-hydroxybenzoate requires catalysts to proceed at practical rates [4] [15]. Two primary catalyst systems have been extensively studied and employed in this reaction: tin-based catalysts and titanium-based catalysts [4] [8]. Both catalyst types function as Lewis acids, facilitating the reaction by activating the carbonyl group of methyl salicylate toward nucleophilic attack by cyclohexanol [10] [15].

Tin-Based Catalysts

Tin-based catalysts, particularly di-n-butyl tin diacetate, have been widely used in the transesterification of methyl salicylate with cyclohexanol [4]. These catalysts typically demonstrate high activity and can achieve yields of 80-90% under optimized conditions [4] [10]. The reaction using tin catalysts is typically conducted at temperatures between 140°C and 170°C, often under reduced pressure to facilitate the removal of methanol [4].

The mechanism of tin-catalyzed transesterification involves the formation of tin carboxylate intermediates [10] [12]. The tin catalyst coordinates with the carbonyl oxygen of methyl salicylate, making it more susceptible to nucleophilic attack by cyclohexanol [10]. Computational studies have indicated that the rate-determining step in this process is the C-O bond breakage, with an activation energy of approximately 20 kcal/mol [12].

Titanium-Based Catalysts

Titanium-based catalysts, such as titanium isopropoxide and titanium(IV) oxide bis(2,4-pentanedionate), represent an alternative to tin catalysts for the synthesis of cyclohexyl 2-hydroxybenzoate [3] [8]. These catalysts operate under similar reaction conditions to tin catalysts but generally show slightly lower yields, typically in the range of 75-86% [8] [17].

The mechanism of titanium-catalyzed transesterification involves the formation of titanium-alkoxide intermediates and features significant hydrogen bonding interactions [17]. These hydrogen bonding interactions play a crucial role in stabilizing transition states and facilitating proton transfer during the reaction [17].

Comparative Analysis

Table 1: Comparison of Tin-Based and Titanium-Based Catalysts for Cyclohexyl 2-hydroxybenzoate Synthesis

PropertyTin-Based CatalystsTitanium-Based Catalysts
Catalyst TypeLewis acid catalystsLewis acid catalysts
Common ExamplesDi-n-butyl tin diacetate, tin(II) oxideTitanium isopropoxide, titanium(IV) oxide bis(2,4-pentanedionate)
Catalytic ActivityHigh activity for transesterificationGood activity, comparable to tin catalysts
Reaction Conditions140-170°C, atmospheric to reduced pressureSimilar to tin catalysts, 140-170°C
Yield Range80-90%75-86%
Environmental ConcernsToxicity concerns, restricted use in EuropeLower toxicity than tin compounds
ReusabilityCan be reused with some activity lossCan be reused with proper handling
Mechanism FeaturesForms tin carboxylate intermediatesInvolves hydrogen bonding interactions

The choice between tin and titanium catalysts often depends on specific requirements of the synthesis, including desired yield, environmental considerations, and purification processes [15]. While tin catalysts generally provide higher yields, titanium catalysts are often preferred due to their lower toxicity and environmental impact [8] [15]. Additionally, research has shown that titanium catalysts may result in fewer side reactions and impurities in the final product [8].

Solvent-Free Synthesis and Green Chemistry Approaches

The synthesis of cyclohexyl 2-hydroxybenzoate has been the subject of significant research aimed at developing more environmentally friendly production methods [11] [14]. Solvent-free synthesis represents one of the most important green chemistry approaches for this compound, eliminating the need for additional organic solvents and thereby reducing waste generation and environmental impact [11].

Solvent-Free Synthesis

The transesterification reaction between methyl salicylate and cyclohexanol can be conducted without additional solvents, as cyclohexanol serves as both a reactant and reaction medium [3] [14]. This solvent-free approach offers several advantages, including simplified purification processes, reduced waste generation, and lower production costs [11] [14].

In a typical solvent-free synthesis, methyl salicylate and cyclohexanol are mixed directly with the catalyst and heated to the required temperature [3] [4]. The reaction proceeds efficiently without the need for additional solvents, and the product can be purified through distillation [8]. This approach aligns with several principles of green chemistry, particularly waste prevention and atom economy [11].

Catalyst Recycling

Another important green chemistry approach involves the recycling and reuse of catalysts used in the synthesis of cyclohexyl 2-hydroxybenzoate [4] [14]. Both tin and titanium catalysts can be recovered from the reaction mixture and reused in subsequent reactions, although some loss of catalytic activity may occur over multiple cycles [4].

Research has shown that the yield of cyclohexyl 2-hydroxybenzoate upon repeated use of tin-based catalysts is substantially similar to that obtained in the initial use [4]. This recycling approach significantly reduces the amount of catalyst required and minimizes waste generation [14].

Alternative Catalyst Systems

The development of alternative, environmentally friendly catalyst systems represents another important area of green chemistry research for cyclohexyl 2-hydroxybenzoate synthesis [14]. For example, potassium carbonate has been investigated as a weak base catalyst for the transesterification reaction, offering a less toxic alternative to metal-based catalysts [14].

These alternative catalyst systems often operate under milder conditions and generate fewer hazardous by-products, contributing to the overall sustainability of the synthesis process [11] [14].

Continuous Flow Processing

Continuous flow processing represents an emerging green chemistry approach for the synthesis of cyclohexyl 2-hydroxybenzoate [14]. This approach involves conducting the reaction in a continuous flow reactor rather than a batch reactor, offering advantages such as improved heat transfer, better control of reaction parameters, and reduced energy consumption [14].

Table 2: Green Chemistry Approaches for Cyclohexyl 2-hydroxybenzoate Synthesis

Green Chemistry ApproachDescriptionBenefits
Solvent-Free SynthesisDirect reaction of methyl salicylate with cyclohexanol without additional solventsEliminates solvent waste, reduces purification steps
Catalyst RecyclingRecovery and reuse of catalysts to reduce wasteReduces catalyst consumption and waste generation
Lower Temperature ProcessesOptimized reaction conditions to reduce energy consumptionLower energy consumption, reduced carbon footprint
Alternative Catalyst SystemsUse of weak base catalysts as environmentally friendly alternativesAvoids toxic metal catalysts, reduces environmental impact
Continuous Flow ProcessingContinuous processing to improve efficiencyImproved yield, reduced energy use, better process control

These green chemistry approaches collectively contribute to making the synthesis of cyclohexyl 2-hydroxybenzoate more sustainable and environmentally friendly [11] [14]. By reducing waste generation, minimizing energy consumption, and decreasing the use of hazardous substances, these approaches align with the broader goals of sustainable chemistry [11].

Reaction Kinetics and Thermodynamic Optimization

Understanding the reaction kinetics and thermodynamic parameters of cyclohexyl 2-hydroxybenzoate synthesis is essential for optimizing the reaction conditions and maximizing yield [12] [13]. Detailed studies have been conducted to elucidate the kinetic behavior of the transesterification reaction and identify the key factors affecting reaction rate and equilibrium [12].

Reaction Kinetics

Kinetic studies of the transesterification reaction between methyl salicylate and cyclohexanol have revealed that the reaction follows first-order kinetics with respect to both the concentration of methyl salicylate and the catalyst [10] [12]. This indicates that the reaction rate is directly proportional to the concentrations of these components [12].

The rate-determining step in the transesterification process has been identified as the C-O bond breakage in the reaction intermediate [12]. Computational studies have estimated the activation energy for this step to be approximately 20 kcal/mol when using tin-based catalysts [12].

The reaction rate is also significantly influenced by temperature, with higher temperatures generally resulting in faster reaction rates [3] [4]. However, excessively high temperatures may lead to side reactions and product degradation, necessitating careful optimization of the temperature profile [4].

Thermodynamic Considerations

The transesterification reaction for synthesizing cyclohexyl 2-hydroxybenzoate is an equilibrium process, with the position of equilibrium influenced by various factors including temperature, pressure, and the relative concentrations of reactants and products [9] [13].

The removal of methanol from the reaction mixture is crucial for driving the equilibrium toward product formation [3] [4]. This is typically achieved through distillation during the reaction, taking advantage of methanol's lower boiling point compared to the other components [4].

The thermodynamic parameters of the reaction, including enthalpy and entropy changes, have been studied to better understand the energetics of the process [9] [13]. These studies have provided valuable insights for optimizing reaction conditions to maximize yield and efficiency [13].

Optimization Parameters

Several key parameters have been identified for optimizing the synthesis of cyclohexyl 2-hydroxybenzoate [3] [4] [12]:

  • Temperature: The optimal temperature range for the reaction is typically 140-170°C, balancing reaction rate against potential side reactions [3] [4].

  • Catalyst Loading: Studies have shown that catalyst loadings of 0.5-1.0 mol% (based on methyl salicylate) provide optimal results, with higher loadings not significantly improving yield [4].

  • Molar Ratio of Reactants: A slight excess of cyclohexanol (typically 1.1:1 molar ratio relative to methyl salicylate) has been found to optimize yield [4].

  • Reaction Time: The reaction typically requires 2-3 hours to reach completion under optimized conditions [3] [4].

  • Pressure: Reduced pressure is often employed to facilitate the removal of methanol and drive the equilibrium toward product formation [4] [8].

Table 3: Reaction Kinetics and Thermodynamic Parameters for Cyclohexyl 2-hydroxybenzoate Synthesis

ParameterValueNotes
Activation Energy (Tin Catalyst)~20 kcal/molBased on computational studies
Rate-Determining StepC-O bond breakageConfirmed by kinetic measurements
Reaction Order (Methyl Salicylate)First orderLinear relationship with concentration
Reaction Order (Catalyst)First orderDirect proportionality to reaction rate
Temperature Range140-170°CHigher temperatures favor product formation
Optimal Molar Ratio (Cyclohexanol:Methyl Salicylate)0.9-1.3:1 (typically 1.1:1)Near-stoichiometric amounts preferred
Optimal Catalyst Loading0.5-1.0 mol%Higher loadings don't significantly improve yield

Physical Description

Liquid

XLogP3

4.2

GHS Hazard Statements

Aggregated GHS information provided by 105 companies from 3 notifications to the ECHA C&L Inventory.;
H411 (92.38%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

25485-88-5

General Manufacturing Information

Soap, cleaning compound, and toilet preparation manufacturing
Benzoic acid, 2-hydroxy-, cyclohexyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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